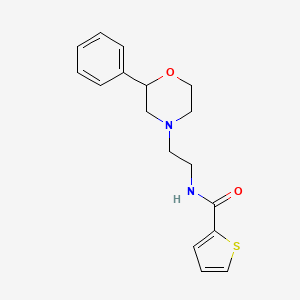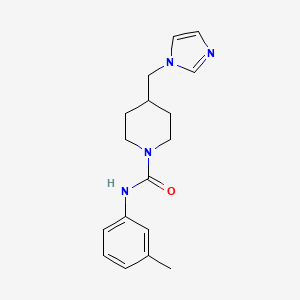
4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Aplicaciones Científicas De Investigación
Identification and Development of Novel Compounds
- Research has identified structurally diverse compounds related to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide, exploring their potential in drug development. For instance, Yamamoto et al. (2016) identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, with a higher central nervous system multiparameter optimization (CNS MPO) score and different physicochemical properties compared to its structural relatives (Yamamoto et al., 2016).
Structural Analysis and Synthesis
- Structural analysis and synthesis of compounds related to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide have been conducted to understand their properties and potential applications. Richter et al. (2023) reported on the crystal and molecular structures of a related compound obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).
Pharmacokinetics and Metabolism
- Studies have investigated the pharmacokinetics and metabolism of compounds structurally similar to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide. Teffera et al. (2013) examined novel anaplastic lymphoma kinase inhibitors, observing how enzymatic hydrolysis in plasma affects their pharmacokinetics (Teffera et al., 2013).
Ligand Design and Bioactivity
- Research in ligand design and bioactivity has explored compounds analogous to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide. Mundwiler et al. (2004) demonstrated a mixed ligand fac-tricarbonyl complex, showing the labeling of bioactive molecules, which could influence the physico-chemical properties of the conjugate (Mundwiler et al., 2004).
Antiproliferative and Antimicrobial Activities
- Investigations into the antiproliferative and antimicrobial activities of compounds structurally similar to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide have been conducted. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors (Krasavin et al., 2014). Additionally, Ovonramwen et al. (2021) synthesized a new compound related to this chemical class and evaluated its antimicrobial activities, though it showed no activities against the tested organisms (Ovonramwen et al., 2021).
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-3-2-4-16(11-14)19-17(22)21-8-5-15(6-9-21)12-20-10-7-18-13-20/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCTXQYSFMVGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

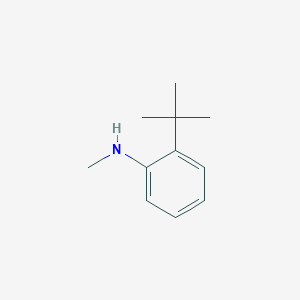
![3-benzyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437247.png)
![(E)-3-((anthracen-9-ylmethylene)amino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2437248.png)
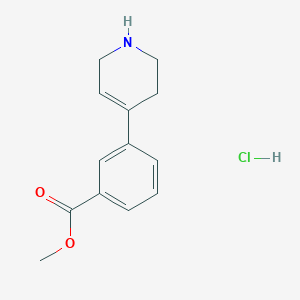

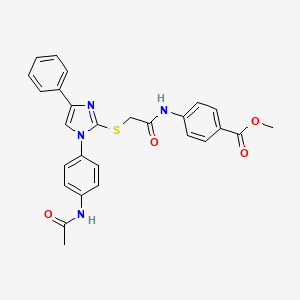
![Ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2437253.png)
![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)
![2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile](/img/structure/B2437257.png)
![4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2437260.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2437262.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2437263.png)
